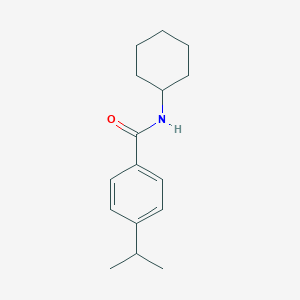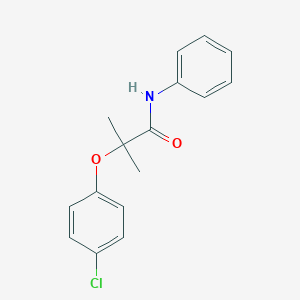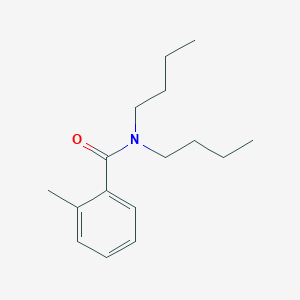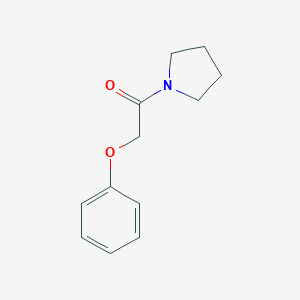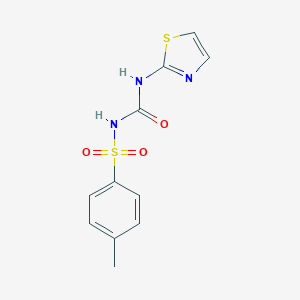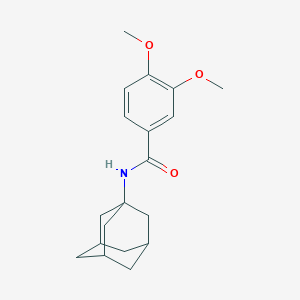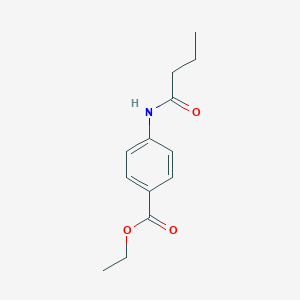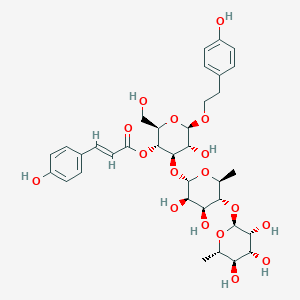
ligupurpuroside B
Übersicht
Beschreibung
Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .
Synthesis Analysis
The biosynthesis of Ligupurpuroside B involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of Ligupurpuroside B has been achieved heterologously in Escherichia coli .
Molecular Structure Analysis
The molecular structure of Ligupurpuroside B is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Inhibition of Lipase Activity
Ligupurpuroside B has been studied for its ability to inhibit lipase, an enzyme that plays a crucial role in the digestion of dietary fats. The interaction between ligupurpuroside B and lipase was explored using multiple spectroscopic techniques, enzyme activity assays, and molecular modeling. The findings suggest that ligupurpuroside B can effectively quench the fluorescence of lipase through a static quenching mechanism, indicating the formation of a stable complex .
Trypsin Activity Inhibition
Another significant application of ligupurpuroside B is its inhibitory effect on trypsin, an enzyme involved in protein digestion. Spectroscopic analysis and thermodynamic studies have shown that ligupurpuroside B can inhibit trypsin activity. The stabilization of the ligupurpuroside B-trypsin complex is primarily due to hydrogen bonds and hydrophobic interactions .
Wirkmechanismus
Target of Action
Ligupurpuroside B, a water-soluble polyphenolic compound, has been found to interact with lipase and trypsin . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% of total dietary fats . Trypsin is a serine protease involved in digestion, where it breaks down proteins in the stomach .
Mode of Action
Ligupurpuroside B acts as a natural inhibitor of lipase and trypsin . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . Similarly, it enters the hydrophobic cavity of trypsin and is located near Trp215 and Tyr228 of trypsin . This binding interaction is strong and results in the quenching of the intrinsic fluorescence of both lipase and trypsin through a static quenching mechanism .
Biochemical Pathways
The biochemical pathways affected by Ligupurpuroside B involve the inhibition of lipase and trypsin activity This inhibition disrupts the normal function of these enzymes, affecting the digestion and absorption of dietary fats and proteins
Pharmacokinetics
It is known that the compound can inhibit trypsin activity, suggesting that it may affect the digestion and absorption of proteins
Result of Action
The inhibition of lipase and trypsin by Ligupurpuroside B can lead to a decrease in the digestion and absorption of dietary fats and proteins . This could potentially have implications for weight management, as lipase is a key enzyme involved in fat metabolism .
Action Environment
The action of Ligupurpuroside B is likely influenced by various environmental factors. It is known that Ligupurpuroside B is a water-soluble compound, suggesting that its action may be influenced by the hydration status of the body .
Safety and Hazards
Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of Ligupurpuroside B and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of Ligupurpuroside B in various fields.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMFJHHCJMAHD-CJEBOOSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ligupurpuroside B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism by which Ligupurpuroside B interacts with trypsin, and what are the downstream effects of this interaction?
A1: Ligupurpuroside B inhibits trypsin activity through a static quenching mechanism, primarily by forming hydrogen bonds and hydrophobic interactions with the enzyme. [] This binding event alters the conformation of trypsin, potentially disrupting its catalytic activity. [] The binding is strong, as indicated by the binding constants (Ka) ranging from 1.5483 × 104 to 1.7841 × 104 L mol−1 at temperatures between 288 and 308 K. [] Molecular docking studies suggest that Ligupurpuroside B inserts itself into the hydrophobic cavity of trypsin, particularly near the Trp215 and Tyr228 residues. []
Q2: What are the key structural features of Ligupurpuroside B, and are there any notable spectroscopic characteristics?
A2: While the provided abstracts don't explicitly detail the molecular formula or weight of Ligupurpuroside B, they do classify it as a water-soluble polyphenolic compound and a phenylethanoid glycoside. [, ] Research indicates that Ligupurpuroside B exhibits antioxidant properties. [, ] It's worth noting that spectroscopic studies, particularly fluorescence quenching experiments, have been instrumental in investigating the interaction between Ligupurpuroside B and trypsin. []
Q3: Ligupurpuroside B demonstrates promising antioxidant activity. How does its activity compare to other well-known antioxidants, and what implications might this have for its potential applications?
A3: Studies have shown that Ligupurpuroside B, along with its structural analogs Acteoside and Isoacteoside, exhibits antioxidant activities comparable to (-)-epicatechin gallate, a potent antioxidant found in green tea. [] These compounds effectively protect human Low-Density Lipoprotein (LDL) from oxidation induced by copper ions and peroxyl radicals. [] This finding suggests that Ligupurpuroside B, like other potent antioxidants, might have potential applications in preventing oxidative stress-related diseases.
Q4: The research mentions the isolation of Ligupurpuroside B from the leaves of Ligustrum robustum. What is the significance of identifying the glycosyltransferases involved in its biosynthesis?
A4: Researchers have successfully identified three glycosyltransferases—UGT85AF8, UGT79G7, and UGT79A19—that play crucial roles in the biosynthesis of Ligupurpuroside B in Ligustrum robustum. [] Understanding the enzymes involved in the biosynthetic pathway of this compound paves the way for potentially engineering its production in larger quantities. This discovery could be significant for further research and potential commercial applications of Ligupurpuroside B.
Q5: Ligupurpuroside B is just one of several compounds isolated from Ligustrum robustum. How does its bioactivity, particularly its fatty acid synthase (FAS) inhibitory activity, compare to other isolated compounds?
A5: While Ligupurpuroside B shows antioxidant properties, other compounds isolated from Ligustrum robustum leaves exhibit more potent FAS inhibitory activities. [] For example, (Z)-osmanthuside B6 demonstrates strong FAS inhibition comparable to the pharmaceutical drug Orlistat. [] Interestingly, Ligupurpuroside B itself shows stronger ABTS radical scavenging activity compared to (Z)-osmanthuside B6 and other isolated compounds, highlighting its potential as an antioxidant. [] These findings underscore the diverse bioactive potential of compounds found within Ligustrum robustum.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)
